molecular formula C20H15BrN2S B2793040 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine CAS No. 131947-31-4

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine

Cat. No. B2793040
CAS RN: 131947-31-4
M. Wt: 395.32
InChI Key: LOUOUBCZAOCYPJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions. Recent advances in these reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis and Rearrangements

  • Imidazo[1,2-a]pyridines, including 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine, are synthesized through reactions involving aminoisoxazolones and nitropyridines, leading to the formation of both imidazopyridines and indoles (Khalafy et al., 2002).

Novel Synthesis Methods

  • A method for synthesizing 3-(arylthio)imidazo[1,2-a]pyridin-2-ols, including derivatives like 2-aryl-3-(p-tolylthio)imidazo[1,2-a]pyridines, has been developed using a KOH-mediated reaction, demonstrating functional group tolerance and scalability (Pandey et al., 2020).

Orientation in Bromination

  • Studies on the bromination of imidazo[1,2-a]pyridines, such as 2-(2-thienyl)imidazo[1,2-a]pyridine, have provided insights into the orientation and reactivity of these compounds in chemical processes (Godovikova & Gol'dfarb, 1965).

Corrosion Inhibition

  • Derivatives of imidazo[1,2-a]pyridine, including 2-(4-Bromo-phenyl)-2,3-dihydro-imidazo[1,2-a] pyridine-3-yl methylene]-phenyl-amine, have been investigated as corrosion inhibitors for carbon steel in saline environments, demonstrating physical adsorption mechanisms and efficient corrosion protection (Kubba & Al-Joborry, 2020).

Medicinal Relevance

  • Imidazo[1,2-a]pyridine compounds, including those with C2 functionalization, show a wide range of biological activities, highlighting their significance in medicinal chemistry (Sharma & Prasher, 2022).

Anticholinesterase Potential

  • Certain imidazo[1,2-a]pyridine-based derivatives exhibit potential as anticholinesterase inhibitors, suggesting their relevance in pharmaceutical applications for treating heart and circulatory failures (Kwong et al., 2019).

Imaging Agent Development

  • Phenyl-imidazo[1,2-a]pyridines have been evaluated as imaging agents for β-amyloid in Alzheimer’s disease, with certain derivatives demonstrating promising properties for in vivo and in vitro studies (Yousefi et al., 2012).

properties

IUPAC Name

2-(4-bromophenyl)-3-(4-methylphenyl)sulfanylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2S/c1-14-5-11-17(12-6-14)24-20-19(15-7-9-16(21)10-8-15)22-18-4-2-3-13-23(18)20/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUOUBCZAOCYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine

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